molecular formula C14H18N4O2 B2510177 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione CAS No. 1006327-47-4

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione

Cat. No. B2510177
CAS RN: 1006327-47-4
M. Wt: 274.324
InChI Key: DQNXBNJSLAMCCZ-UHFFFAOYSA-N
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Description

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione, also known as DMPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPD is a chelating agent that has a unique structure and properties that make it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione involves the formation of a complex with metal ions. The pyrazole rings in this compound coordinate with the metal ion, forming a stable chelate complex. The formation of the complex can be monitored using various spectroscopic techniques such as UV-Vis and fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and has low cytotoxicity. This compound has also been shown to have low immunogenicity, making it a suitable candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione is its high selectivity for metal ions. This compound has a high affinity for metal ions, making it a valuable tool for metal ion detection and analysis. However, one of the limitations of this compound is its limited solubility in water, which can affect its effectiveness in certain applications.

Future Directions

There are several future directions for the use of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione in scientific research. One potential application is in the development of new metal ion sensors for environmental monitoring. This compound could also be used in the development of new chelation therapies for the treatment of metal ion toxicity. Additionally, the unique properties of this compound could be utilized in the development of new materials for catalysis and energy storage applications.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique structure and properties. This compound has potential applications in various fields, including metal ion detection, chelation therapy, and material science. Further research is needed to fully explore the potential of this compound in these areas.

Synthesis Methods

The synthesis of 1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde with 2-methylpropane-1,3-dione in the presence of a base. The reaction proceeds via a condensation reaction, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.

Scientific Research Applications

1,3-bis(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropane-1,3-dione has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is as a chelating agent for metal ions. This compound has a high affinity for metal ions such as copper, iron, and nickel, making it a valuable tool for metal ion detection and analysis.

properties

IUPAC Name

1,3-bis(1,5-dimethylpyrazol-4-yl)-2-methylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-8(13(19)11-6-15-17(4)9(11)2)14(20)12-7-16-18(5)10(12)3/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNXBNJSLAMCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C(C)C(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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